N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenyl group and a trimethylphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methylaniline and 2,3,5-trimethylphenol.
Formation of Intermediate: The 4-chloro-2-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-chloro-2-methylphenyl)chloroacetamide.
Coupling Reaction: The intermediate N-(4-chloro-2-methylphenyl)chloroacetamide is then reacted with 2,3,5-trimethylphenol in the presence of a base like potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Continuous flow processes: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetic acid.
Reduction: Formation of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)ethylamine.
Substitution: Formation of N-(4-methoxy-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)ethanamide
- N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)propionamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-11-7-12(2)14(4)17(8-11)22-10-18(21)20-16-6-5-15(19)9-13(16)3/h5-9H,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKLWNIFUMJHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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